ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and a cyano group, which is known for its electron-withdrawing properties. The presence of methoxy and pentyloxy groups further adds to the compound’s unique chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source.
Attachment of the Methoxy and Pentyloxy Groups: These groups can be introduced through etherification reactions using methanol and pentanol, respectively.
Formation of the Amide Bond: The amide bond can be formed through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene-containing compounds.
Industry: Use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, or π-π stacking. These interactions can modulate the activity of the target molecule, leading to a desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3,3-bis(methylthio)acrylate: Another thiophene-containing compound with a cyano group.
2-[3-Cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid: A thiazole-containing compound with similar functional groups.
Uniqueness
Ethyl 2-{2-cyano-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamido}-4,5-dimethylthiophene-3-carboxylate is unique due to its specific combination of functional groups and the presence of both methoxy and pentyloxy substituents. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3-methoxy-4-pentoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5S/c1-6-8-9-12-32-20-11-10-18(14-21(20)30-5)13-19(15-26)23(28)27-24-22(25(29)31-7-2)16(3)17(4)33-24/h10-11,13-14H,6-9,12H2,1-5H3,(H,27,28)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYNNIXZJFFSID-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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